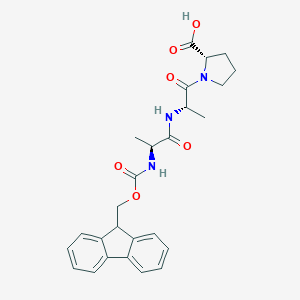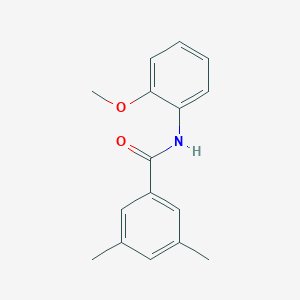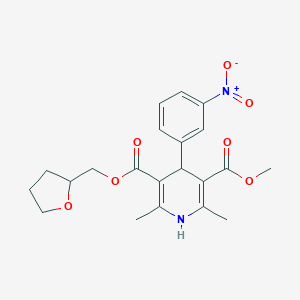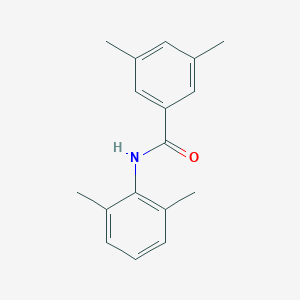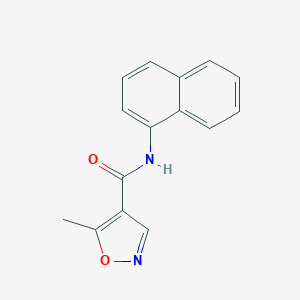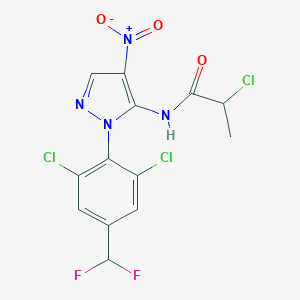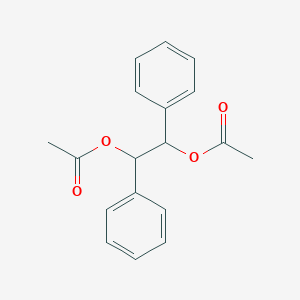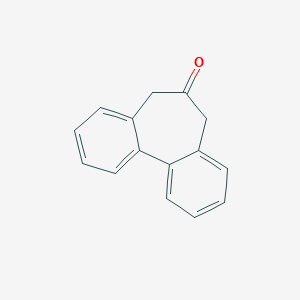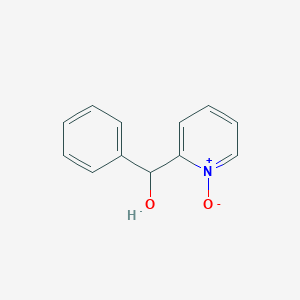
(1-Oxidopyridin-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxidopyridin-2-yl)(phenyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(phenylmethoxy)pyridine N-oxide or PMPO and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
PMPO acts as a spin trap by reacting with free radicals and forming a stable adduct. The formation of the adduct allows for the detection and identification of the free radical. PMPO also acts as a scavenger of ROS by reacting with the ROS and preventing them from causing damage to the cell.
Efectos Bioquímicos Y Fisiológicos
PMPO has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage by scavenging ROS. PMPO has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, PMPO has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMPO has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive and readily available. However, PMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on PMPO. One area of research is the development of new methods for the synthesis of PMPO that are more efficient and environmentally friendly. Additionally, research is needed to further explore the potential applications of PMPO in the treatment of oxidative stress-related diseases and inflammatory diseases. Further research is also needed to determine the optimal concentration of PMPO for use in lab experiments and to explore the potential toxicity of PMPO at higher concentrations.
Conclusion:
In conclusion, PMPO is a chemical compound that has several potential applications in various fields, including scientific research. It is synthesized using a simple and efficient method and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore the potential applications of PMPO in the treatment of various diseases and to determine the optimal concentration for use in lab experiments.
Métodos De Síntesis
PMPO can be synthesized by the reaction of pyridine N-oxide with benzyl chloride in the presence of a base. The process involves the addition of benzyl chloride to pyridine N-oxide, followed by heating the mixture to obtain PMPO. This method is widely used in the laboratory for the synthesis of PMPO.
Aplicaciones Científicas De Investigación
PMPO has several scientific research applications, including its use as a spin trap for the detection of free radicals. It is also used as a probe for the detection of reactive oxygen species (ROS) in biological systems. PMPO has been shown to be effective in detecting ROS in various tissues, including the liver, kidney, and brain. Additionally, PMPO has been used in the study of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
39585-75-6 |
|---|---|
Nombre del producto |
(1-Oxidopyridin-2-yl)(phenyl)methanol |
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9,12,14H |
Clave InChI |
OEKRZLKEUVFHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
Otros números CAS |
39585-75-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
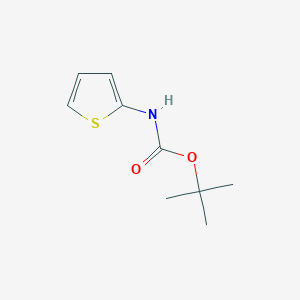
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
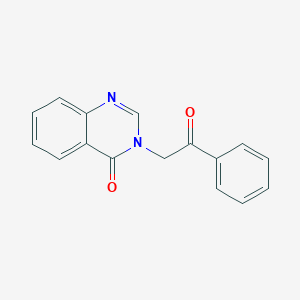
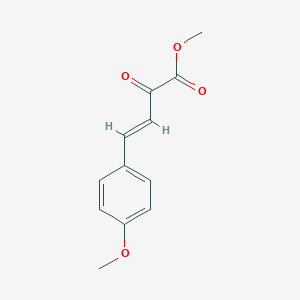
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
